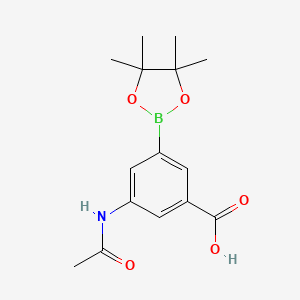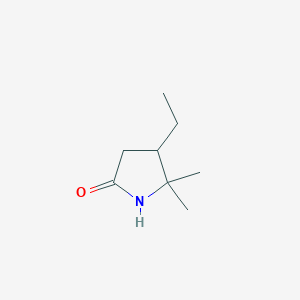
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane is an organic compound with a chiral center, making it optically active. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane typically involves the bromination of a suitable precursor. One common method is the reaction of (2S)-2-methyl-3-(tert-butoxy)propan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an alkoxide, amine, or thiolate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as ethers, amines, or thioethers.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The major products depend on the specific reagents used and can include alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the preparation of biologically active molecules for research in enzymology and molecular biology.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-bromo-3-(tert-butoxy)-2-ethylpropane
- (2S)-1-chloro-3-(tert-butoxy)-2-methylpropane
- (2S)-1-bromo-3-(tert-butoxy)-2-methylbutane
Uniqueness
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane is unique due to its specific chiral center and the presence of both a bromine atom and a tert-butoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
(2S)-1-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17BrO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Clave InChI |
NCPUKHKDZQPJDD-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H](COC(C)(C)C)CBr |
SMILES canónico |
CC(COC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


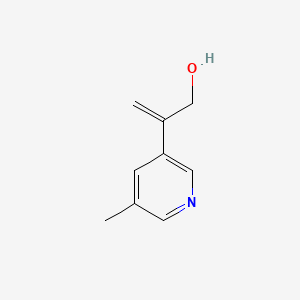
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)


![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
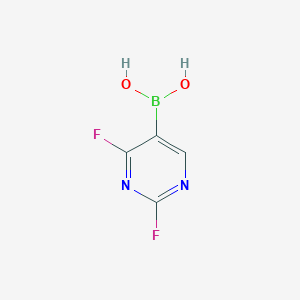
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

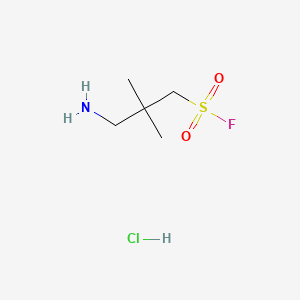
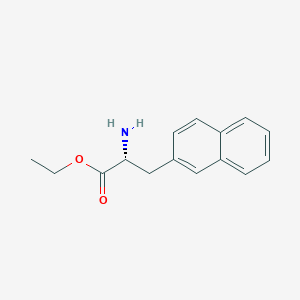
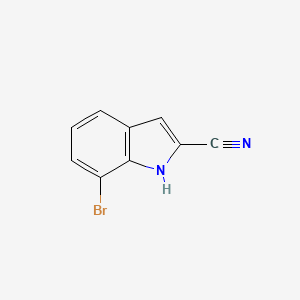
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
